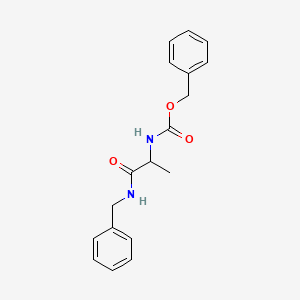
N-Cbz-L-alanine Benzylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cbz-L-alanine Benzylamide is a compound that belongs to the class of N-Cbz-protected amino acidsThis compound is particularly significant in peptide synthesis and other organic reactions due to its stability and ease of removal under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cbz-L-alanine Benzylamide typically involves the protection of L-alanine with the benzyloxycarbonyl group. One common method is the reaction of L-alanine with benzyl chloroformate in the presence of a base such as sodium carbonate or sodium bicarbonate . This reaction forms N-Cbz-L-alanine, which can then be further reacted with benzylamine to form this compound. The reaction conditions often involve mild temperatures and the use of organic solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves maintaining appropriate pH levels during the addition of benzyl chloroformate to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Cbz-L-alanine Benzylamide undergoes various chemical reactions, including:
Hydrogenolysis: The Cbz group can be removed through catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas (H2).
Substitution Reactions: The amide group can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Catalytic Hydrogenation: Pd-C and H2 are commonly used for the removal of the Cbz group.
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and various nucleophiles can be used under mild conditions.
Major Products Formed
Deprotected Amine: Removal of the Cbz group yields the free amine.
Substituted Amides: Nucleophilic substitution reactions can yield various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-Cbz-L-alanine Benzylamide has a wide range of applications in scientific research:
Peptide Synthesis: It is used as an intermediate in the synthesis of peptides and proteins due to its stability and ease of deprotection.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, including enzyme inhibitors and anticancer agents.
Biological Studies: It serves as a model compound in studies of enzyme-substrate interactions and protein folding.
Industrial Applications: The compound is used in the production of various fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of N-Cbz-L-alanine Benzylamide primarily involves its role as a protecting group in organic synthesis. The Cbz group protects the amine functionality, preventing unwanted side reactions during multi-step synthesis. The protected amine can then be selectively deprotected under specific conditions, allowing for the controlled synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
N-Boc-L-alanine Benzylamide: Uses the tert-butyloxycarbonyl (Boc) group as a protecting group.
N-Fmoc-L-alanine Benzylamide: Uses the fluorenylmethyloxycarbonyl (Fmoc) group as a protecting group.
Uniqueness
N-Cbz-L-alanine Benzylamide is unique due to the stability of the Cbz group under both acidic and basic conditions, making it versatile in various synthetic applications. The ease of removal through hydrogenolysis also sets it apart from other protecting groups, which may require harsher conditions for deprotection .
Properties
IUPAC Name |
benzyl N-[1-(benzylamino)-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-14(17(21)19-12-15-8-4-2-5-9-15)20-18(22)23-13-16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFYJIYTOARNTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(6R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid;dihydrate](/img/structure/B14794032.png)
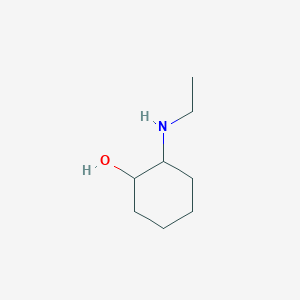
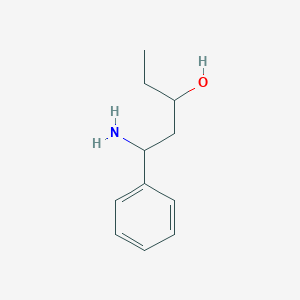
![(1R,2S,4S,7S,9S,12R,14R,16S)-4-(furan-3-yl)-14-hydroxy-2-methyl-5,10-dioxatetracyclo[7.6.1.02,7.012,16]hexadecane-6,11-dione](/img/structure/B14794056.png)
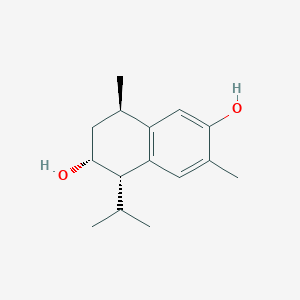
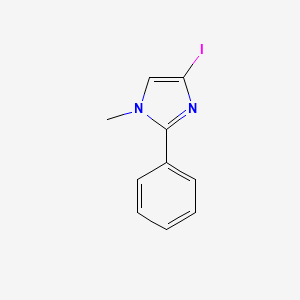
![4-Acetamido-3-propanoylphenyl [1,4'-bipiperidine]-1'-carboxylate](/img/structure/B14794066.png)
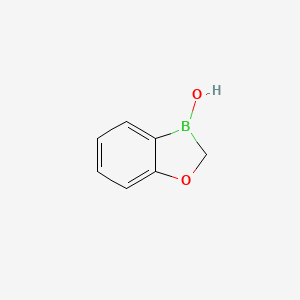
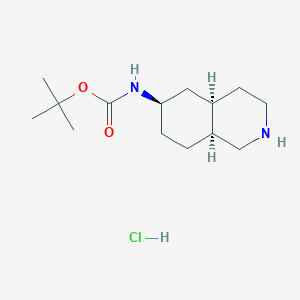
![(E)-7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B14794090.png)


![3-(2-Amino-4-bromo-phenylcarbamoyl)-2-azabicyclo[2.2.1]heptane-2-carboxylic acid tert-butyl ester](/img/structure/B14794104.png)
![2-[3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[(6R,8S,9S,13R)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14794106.png)
